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Compound of Interest

Compound Name: (2-Bromophenyl)acetaldehyde

CAS No.: 96557-30-1

Cat. No.: B125969

Get Quote

An In-depth Technical Guide to (2-
Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information,

physicochemical properties, and synthesis of (2-Bromophenyl)acetaldehyde. The information

is curated for professionals in the fields of chemical research and pharmaceutical development.

Structural Information
(2-Bromophenyl)acetaldehyde is an aromatic aldehyde characterized by a bromo-substituted

phenyl ring attached to an acetaldehyde moiety.

Table 1: Structural and Identification Data for (2-Bromophenyl)acetaldehyde
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Identifier Value

IUPAC Name 2-(2-bromophenyl)acetaldehyde[1]

SMILES String C1=CC=C(C(=C1)CC=O)Br[1]

InChI
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-

4,6H,5H2[1]

InChIKey AXBFWAWZAFWFQW-UHFFFAOYSA-N[1]

CAS Number 96557-30-1[1]

Molecular Formula C₈H₇BrO[1]

Physicochemical Properties
The physicochemical properties of (2-Bromophenyl)acetaldehyde are summarized in the

table below. It is noted to be a solid at room temperature.

Table 2: Physicochemical Properties of (2-Bromophenyl)acetaldehyde

Property Value

Molecular Weight 199.04 g/mol [1]

Physical Form Solid

Topological Polar Surface Area 17.1 Å²[1]

Monoisotopic Mass 197.96803 Da[1]

Note: Experimental data for melting point, boiling point, and solubility were not available in the

searched literature.

Synthesis Protocol
A common method for the synthesis of (2-Bromophenyl)acetaldehyde is through the

oxidation of the corresponding alcohol, 2-(2-bromophenyl)ethanol.
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Experimental Protocol: Oxidation of 2-(2-
bromophenyl)ethanol
Objective: To synthesize (2-Bromophenyl)acetaldehyde via the oxidation of 2-(2-

bromophenyl)ethanol using pyridinium chlorochromate (PCC).

Materials:

2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol)

Pyridinium chlorochromate (PCC) (14.62 g, 0.063 mol)

Methylene chloride (CH₂Cl₂) (110 mL total)

Diethyl ether ((C₂H₅)₂O) (250 mL total)

Silica gel

Celite

Procedure:

A solution of 2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol) in 35 mL of methylene chloride is

prepared.

This solution is then added to a stirred suspension of pyridinium chlorochromate (14.62 g,

0.063 mol) in 75 mL of methylene chloride at ambient temperature.

An exothermic reaction occurs, resulting in a black reaction mixture.

The mixture is stirred for 15 hours at ambient temperature.

Following the reaction period, 150 mL of diethyl ether is added to the mixture.

The mixture is then filtered through a pad of silica gel on celite.

The insoluble residue is washed with an additional 100 mL of diethyl ether.
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The ether solutions are combined, and the solvents are evaporated using a rotary

evaporator.

Results:

The desired product, (2-Bromophenyl)acetaldehyde, is recovered as an oil. The yield of this

process is approximately 8.0 grams (90%). The product can be characterized by thin-layer

chromatography (TLC) on silica gel, where it exhibits an Rf value of 0.6 when eluted with a 1%

methanol in chloroform solution.

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry)

for (2-Bromophenyl)acetaldehyde are not readily available in the public domain. For

structural confirmation, researchers would typically acquire this data post-synthesis. Predicted

spectral characteristics based on the structure are as follows:

¹H NMR: Signals corresponding to the aldehydic proton (CHO), the methylene protons

(CH₂), and the aromatic protons would be expected. The aldehydic proton would likely

appear as a triplet, coupled to the adjacent methylene protons. The methylene protons would

appear as a doublet. The aromatic protons would show complex splitting patterns

characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the methylene carbon, and

the six aromatic carbons (four with attached protons and two substituted) would be

anticipated.

FT-IR: Characteristic absorption bands would include a strong C=O stretch for the aldehyde,

C-H stretching for the aromatic and aliphatic portions, and C-Br stretching.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

and fragmentation patterns corresponding to the loss of functional groups such as the formyl

group (CHO) and the bromine atom.

Logical Relationship Diagram
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The following diagram illustrates the relationship between the chemical name, its two-

dimensional structure, and its SMILES representation.

(2-Bromophenyl)acetaldehyde Chemical Structure
(Aromatic ring with bromo and acetaldehyde substituents at adjacent positions)

Represents SMILES: C1=CC=C(C(=C1)CC=O)BrEncoded as

Click to download full resolution via product page

Caption: Relationship between chemical name, structure, and SMILES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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